molecular formula C21H24ClNO3 B11353286 N-(4-chlorobenzyl)-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-(4-chlorobenzyl)-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11353286
M. Wt: 373.9 g/mol
InChI Key: AOVLWFDZDFACGD-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 4-ethoxybenzoic acid, and oxolane-2-methanol.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound shares a similar benzanilide structure but differs in the substitution pattern and functional groups.

    N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide: This compound has a similar core structure but contains different substituents, leading to variations in its chemical and biological properties.

    4-(chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide: This compound also belongs to the benzanilide class but has distinct substituents that confer unique properties.

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-4-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE lies in its specific substitution pattern and the presence of the oxolane-2-methyl group, which may contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C21H24ClNO3

Molecular Weight

373.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-ethoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H24ClNO3/c1-2-25-19-11-7-17(8-12-19)21(24)23(15-20-4-3-13-26-20)14-16-5-9-18(22)10-6-16/h5-12,20H,2-4,13-15H2,1H3

InChI Key

AOVLWFDZDFACGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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